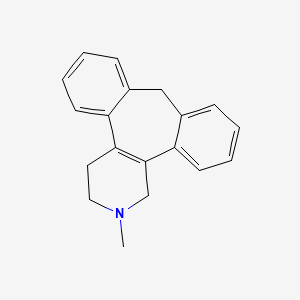
Setiptiline
Vue d'ensemble
Description
Elle a été lancée en 1989 pour le traitement de la dépression au Japon par Mochida . La sétiptiline est connue pour sa structure et ses propriétés pharmacologiques uniques, ce qui en fait un composé précieux dans le domaine de la psychopharmacologie.
Applications De Recherche Scientifique
Setiptiline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of tetracyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of depression and other mood disorders.
Industry: Utilized in the development of new antidepressant drugs and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
Setiptiline, a tetracyclic antidepressant (TeCA), primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is involved in the regulation of neurotransmitter release, while serotonin receptors play a crucial role in the regulation of mood, appetite, and sleep .
Mode of Action
This compound acts as an antagonist at the α2 adrenergic receptor and serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .
Biochemical Pathways
It is known that the drug’s action on α2 adrenergic and serotonin receptors influences thenoradrenergic and serotonergic neurotransmission pathways . The antagonism of these receptors can lead to increased neurotransmitter release and upregulation of receptors, potentially affecting various downstream effects related to mood regulation and other neurological functions .
Pharmacokinetics
Like other tetracyclic antidepressants, it is expected to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the drug’s bioavailability and therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter release and receptor activity. By antagonizing α2 adrenergic and serotonin receptors, this compound can enhance noradrenergic and serotonergic neurotransmission, which may help alleviate symptoms of major depressive disorder .
Action Environment
The action, efficacy, and stability of this compound, like other drugs, can be influenced by various environmental factors. While specific data on this compound is limited, factors such as pH, temperature, and light can affect drug stability and activity . Additionally, individual patient factors, including age, sex, genetic factors, and overall health status, can also influence drug efficacy and safety.
Analyse Biochimique
Biochemical Properties
Setiptiline acts as a norepinephrine reuptake inhibitor and an antagonist at the α2 adrenergic receptor and serotonin receptors . It also functions as an H1 receptor inverse agonist/antihistamine . These interactions play a crucial role in its antidepressant effects. The inhibition of norepinephrine reuptake increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. The antagonism of α2 adrenergic receptors relieves presynaptic inhibition, allowing for greater release of norepinephrine . Additionally, the antagonism of serotonin receptors may lead to an upregulation of these receptors, increasing serotonergic signaling .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting norepinephrine reuptake and antagonizing α2 adrenergic and serotonin receptors, this compound enhances adrenergic and serotonergic signaling . This can lead to changes in gene expression and alterations in cellular metabolism. The increased adrenergic signaling can enhance cellular energy metabolism, while the increased serotonergic signaling can affect mood regulation and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons . This increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. This compound also antagonizes α2 adrenergic receptors, relieving presynaptic inhibition and allowing for greater release of norepinephrine . Additionally, it antagonizes serotonin receptors, which may lead to an upregulation of these receptors and increased serotonergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively enhance adrenergic and serotonergic signaling without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including alterations in cardiovascular function and behavior . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can affect the levels of metabolites and influence the overall metabolic flux. The interactions of this compound with enzymes such as cytochrome P450 can impact its metabolism and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localizations can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la sétiptiline implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de bases fortes et de températures élevées pour faciliter les réactions de cyclisation et de méthylation .
Méthodes de production industrielle : La production industrielle de la sétiptiline suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à flux continu et de systèmes automatisés pour assurer une qualité et un rendement constants. Le processus comprend également des étapes de purification telles que la recristallisation et la chromatographie pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : La sétiptiline subit diverses réactions chimiques, notamment :
Oxydation : La sétiptiline peut être oxydée pour former son dérivé N-oxyde correspondant.
Réduction : Le composé peut être réduit pour former son dérivé dihydro.
Substitution : La sétiptiline peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque sont utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent l'utilisation d'halogénures d'alkyle ou de chlorures d'acyle dans des conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxyde, les dérivés dihydro et divers analogues substitués de la sétiptiline .
4. Applications de la recherche scientifique
La sétiptiline a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la réactivité des antidépresseurs tétracycliques.
Biologie : Investigée pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.
Médecine : Principalement utilisée dans le traitement de la dépression et d'autres troubles de l'humeur.
Industrie : Utilisée dans le développement de nouveaux médicaments antidépresseurs et comme étalon de référence en chimie analytique
5. Mécanisme d'action
La sétiptiline agit comme un antagoniste au niveau du récepteur α2 adrénergique et au niveau des récepteurs de la sérotonine. L'antagonisme des récepteurs α2 est susceptible de soulager l'inhibition présynaptique de la neurotransmission adrénergique, permettant une libération plus importante et plus soutenue de la noradrénaline dans la synapse. L'antagonisme des récepteurs de la sérotonine peut entraîner une régulation à la hausse des récepteurs, conduisant à une augmentation éventuelle de la signalisation sérotoninergique . Les mécanismes physiologiques réels à l'origine de l'effet antidépresseur de la sétiptiline ne sont pas entièrement compris, mais les possibilités énumérées existent comme des explications plausibles .
Comparaison Avec Des Composés Similaires
La sétiptiline est structurellement et pharmacologiquement similaire à d'autres antidépresseurs tétracycliques tels que la miansérine et la mirtazapine. La sétiptiline est unique dans son profil de liaison spécifique et sa combinaison d'activité noradrénergique et sérotoninergique .
Composés similaires :
Miansérine : Un autre antidépresseur tétracyclique avec une structure similaire mais un profil de liaison aux récepteurs différent.
Mirtazapine : Un analogue structural proche de la sétiptiline, connu pour son double action sur les systèmes noradrénergique et sérotoninergique
La combinaison unique de propriétés pharmacologiques de la sétiptiline en fait un composé précieux pour les applications cliniques et de recherche.
Propriétés
IUPAC Name |
4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPIXRLYKVFFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205886 | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling. The actual physiological mechanisms behind the antidepressant effect of setiptiline is unknown but the listed possibilities exist as likely explanations. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
57262-94-9 | |
| Record name | Setiptiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setiptiline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setiptiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setiptiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SETIPTILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
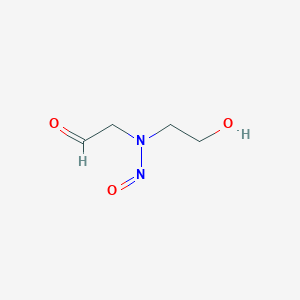
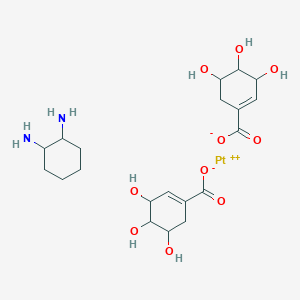
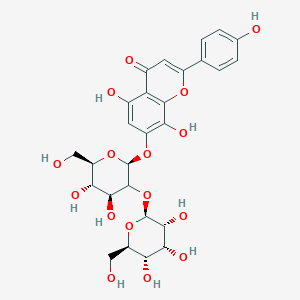
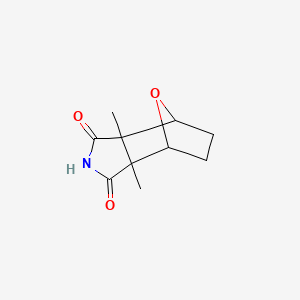
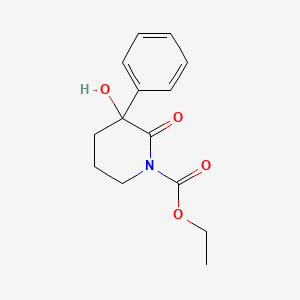
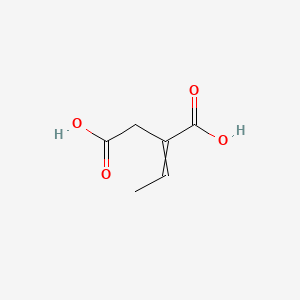

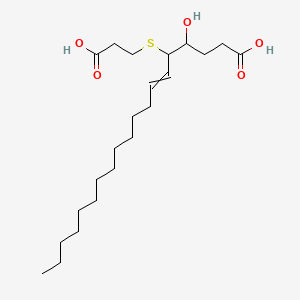

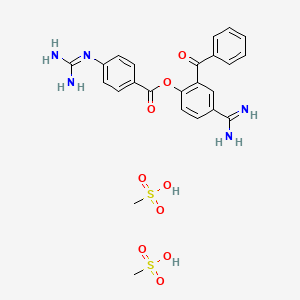
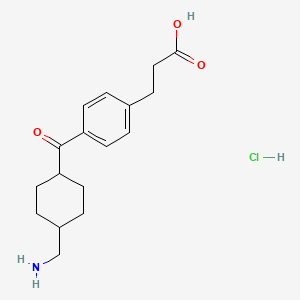
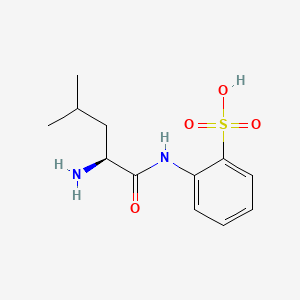
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
